molecular formula C17H24N2O2 B13931226 Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13931226
M. Wt: 288.4 g/mol
InChI Key: YTJWIBRUXBIZFT-UHFFFAOYSA-N
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Description

Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for sigma receptors, which play a role in neuroprotection and neuroinflammation.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials with unique structural properties

Mechanism of Action

The mechanism of action of Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors are chaperone proteins located at the mitochondrion-associated membrane of the endoplasmic reticulum. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as neuroprotection and analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a sigma receptor ligand sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 8-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2

InChI Key

YTJWIBRUXBIZFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CN

Origin of Product

United States

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